Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a complex organic compound that features a benzoate ester, an azetidine ring, and a fluorobenzo[d]thiazole moiety
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of cell-cell communication that bacteria use to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
For example, some thiazole derivatives have been shown to inhibit the LasB system in Pseudomonas aeruginosa, a key component of its quorum sensing pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including analgesic and anti-inflammatory activities . Some thiazole derivatives have also demonstrated cytotoxic activity on human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the fluorobenzo[d]thiazole intermediate. This intermediate is then reacted with azetidine-1-carbonyl chloride under controlled conditions to form the azetidine derivative. Finally, the benzoate ester is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar thiazole structures, such as 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles.
Azetidine derivatives: Compounds containing the azetidine ring, which are known for their biological activities and synthetic versatility.
Uniqueness
Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is unique due to the combination of its structural features, including the fluorobenzo[d]thiazole moiety and the azetidine ring. This combination imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable target for research and development.
Biological Activity
Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Moiety : The thiazole ring is synthesized through methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Azetidine Derivative Formation : The azetidine ring is formed via cyclization reactions using azetidine-1-carbonyl chloride.
- Esterification : Finally, the benzoate ester is introduced through esterification reactions.
These synthetic routes are crucial for optimizing yield and purity while adhering to green chemistry principles to minimize environmental impact.
Antimicrobial Properties
Research indicates that compounds containing a thiazole nucleus exhibit various medicinal properties, including antimicrobial activity. Specifically, this compound has shown potential in inhibiting bacterial growth by disrupting lipid biosynthesis in bacterial membranes.
Antitumor Activity
The compound has also been evaluated for its antitumor effects. Studies suggest that derivatives of thiazole can induce apoptosis in cancer cells, potentially through the activation of caspases and the modulation of cell cycle regulators.
Enzyme Inhibition
In vitro assays have demonstrated that this compound can act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, which may improve cognitive function in affected individuals .
In Vitro Studies
A study conducted on various thiazole derivatives, including this compound, revealed significant inhibitory activity against AChE with an IC50 value indicating submicromolar potency. This suggests that structural modifications can enhance metabolic stability and efficacy against targets associated with cognitive decline .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies highlight how modifications to the thiazole and azetidine moieties influence biological activity. For instance, the introduction of different substituents on the benzene rings has been shown to enhance both potency and selectivity towards specific biological targets .
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its antimicrobial activity may involve interference with lipid biosynthesis pathways in bacteria, while its antitumor effects could be mediated through apoptotic pathways activated by caspase cascades.
Properties
IUPAC Name |
methyl 4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c1-25-18(24)12-7-5-11(6-8-12)17(23)22-9-13(10-22)26-19-21-16-14(20)3-2-4-15(16)27-19/h2-8,13H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCHAHRPGVTQPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.